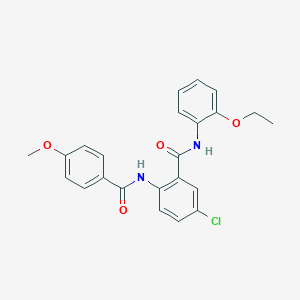
BFC1108
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BFC1108 is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BFC1108 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-aminobenzamide, 2-ethoxyaniline, and 4-methoxybenzoyl chloride.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as triethylamine, and controlled temperature settings.
Reaction Steps: The synthesis involves multiple steps, including acylation, amidation, and purification processes.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
BFC1108 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of BFC1108 involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-N-(2-ethoxyphenyl)-2-aminobenzamide
- 4-methoxy-N-(2-ethoxyphenyl)benzamide
- 5-chloro-2-[(4-methoxybenzoyl)amino]benzamide
Uniqueness
BFC1108 is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Conclusion
While detailed information about this compound is limited, the general structure provided here can serve as a foundation for further research. Consulting specific scientific literature and databases will provide more accurate and comprehensive information about this compound.
Propriétés
Formule moléculaire |
C23H21ClN2O4 |
|---|---|
Poids moléculaire |
424.9g/mol |
Nom IUPAC |
5-chloro-N-(2-ethoxyphenyl)-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C23H21ClN2O4/c1-3-30-21-7-5-4-6-20(21)26-23(28)18-14-16(24)10-13-19(18)25-22(27)15-8-11-17(29-2)12-9-15/h4-14H,3H2,1-2H3,(H,25,27)(H,26,28) |
Clé InChI |
KSBAFMQAXIHVCL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-iodo-2-[(2-methylbenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B505036.png)
![5-iodo-N-(4-methoxyphenyl)-2-[(2-methylbenzoyl)amino]benzamide](/img/structure/B505038.png)
![5-iodo-2-[(2-methylbenzoyl)amino]-N-pyridin-2-ylbenzamide](/img/structure/B505039.png)
![N-[4-iodo-2-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B505040.png)
![N-(4-iodo-2-{[(pyridin-3-ylmethyl)amino]carbonyl}phenyl)thiophene-2-carboxamide](/img/structure/B505042.png)
![N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)thiophene-2-carboxamide](/img/structure/B505043.png)
![N-{4-iodo-2-[(isopropylamino)carbonyl]phenyl}thiophene-2-carboxamide](/img/structure/B505045.png)
![N-{2-[(4-chloroanilino)carbonyl]-4-iodophenyl}thiophene-2-carboxamide](/img/structure/B505046.png)
![N-[4-iodo-2-(pyridin-2-ylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B505047.png)
![2-[(4-chlorobenzoyl)amino]-5-iodo-N-isopropylbenzamide](/img/structure/B505049.png)
![2-[(4-fluorobenzoyl)amino]-N-(4-hydroxybutyl)-5-iodobenzamide](/img/structure/B505052.png)
![N-[4-chloro-2-(dimethylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B505056.png)
![N-[4-chloro-2-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B505057.png)
![Ethyl 4-[5-chloro-2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate](/img/structure/B505058.png)
